molecular formula C22H24N4O3 B10983519 N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide

N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide

Cat. No.: B10983519
M. Wt: 392.5 g/mol
InChI Key: YBRJRUPGSCMNLQ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-acetamide , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylcarbamoyl]phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C22H24N4O3/c27-21(23-10-9-17-15-24-20-4-2-1-3-19(17)20)16-5-7-18(8-6-16)25-22(28)26-11-13-29-14-12-26/h1-8,15,24H,9-14H2,(H,23,27)(H,25,28)

InChI Key

YBRJRUPGSCMNLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide involves coupling tryptamine (1) with ibuprofen (2) via an amide bond formation. Here’s how it’s done:

    Reaction: The reaction occurs between tryptamine and ibuprofen using as a “dehydrating” reagent.

    Mechanism: DCC reacts with the carboxyl group of ibuprofen, producing an activated acylating agent. This agent then reacts with the amino group of tryptamine to form the desired amide bond.

Chemical Reactions Analysis

    Reactions: N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

    Major Products: The products formed depend on the specific reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated forms.

Scientific Research Applications

N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide finds applications in:

    Chemistry: As a versatile building block for drug synthesis.

    Biology: Studying cellular processes and receptor interactions.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing novel pharmaceuticals.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide is unique, similar compounds include:

    N-(2-(1H-indol-3-yl)ethyl)-acetamide: (structural isomer)

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives:

Biological Activity

N-(4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}phenyl)morpholine-4-carboxamide is a complex organic compound that combines an indole moiety, morpholine ring, and a carboxamide functional group. This unique structure suggests significant potential for biological activity, particularly in pharmacological applications. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is C22H24N4O3, with a molecular weight of 392.5 g/mol. The presence of the indole structure is particularly noteworthy as indole derivatives are known for their diverse pharmacological properties, including anticancer and neuroprotective effects.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit various cancer cell lines through different mechanisms, such as apoptosis induction and cell cycle arrest. For instance, studies have shown that certain indole-based compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

The morpholine component of this compound may contribute to neuroprotective effects. Morpholine derivatives have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism or neurodegeneration.
  • Receptor Modulation : It may interact with various receptors in the central nervous system or tumor microenvironment, altering signal transduction pathways.
  • Induction of Apoptosis : The compound might promote programmed cell death in cancer cells through intrinsic or extrinsic pathways.

Case Studies and Experimental Data

Recent studies have highlighted the potential of similar compounds with structural similarities to this compound:

Compound NameStructure FeaturesBiological Activity
1H-Indole DerivativesContains an indole ringAnticancer properties
Morpholine DerivativesContains a morpholine ringPotential neuroprotective effects
Carbamoyl CompoundsFeatures a carbamoyl groupVarious pharmacological effects

Research conducted on related compounds indicates that modifications in the molecular structure can significantly enhance biological activity. For example, studies on 4-chloro-benzamides demonstrated promising results as RET kinase inhibitors in cancer therapy, suggesting that similar modifications could be beneficial for this compound.

Conclusion and Future Directions

While preliminary data suggests that this compound possesses significant biological activity, further studies are essential to fully characterize its effects and therapeutic potential. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise pathways through which the compound exerts its effects.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

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